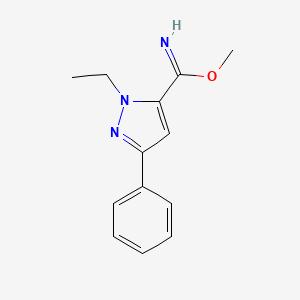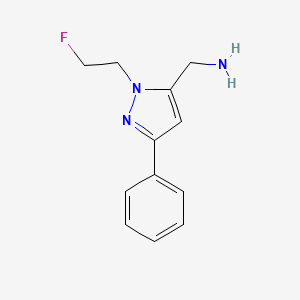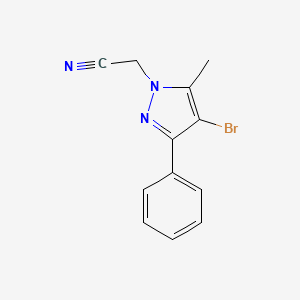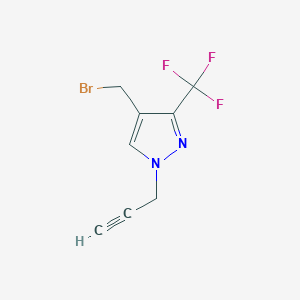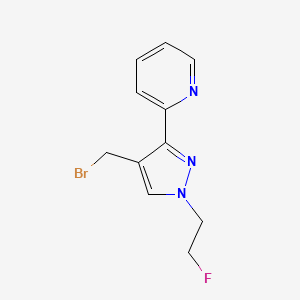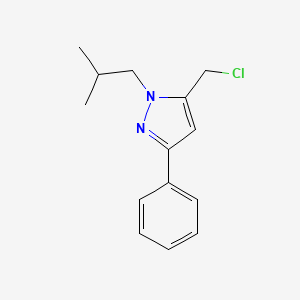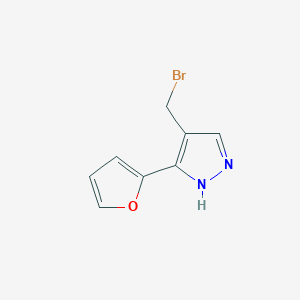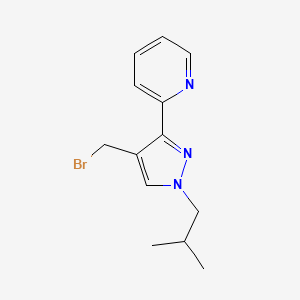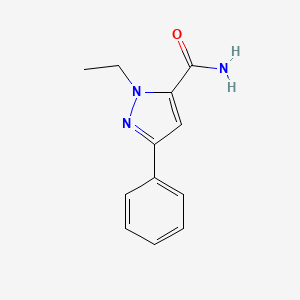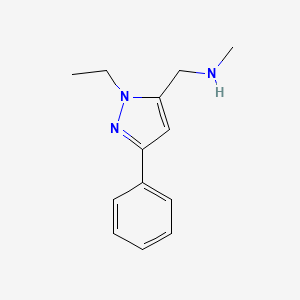
1-(cyclopropylmethyl)-3-phenyl-1H-pyrazole-4-carbaldehyde
Übersicht
Beschreibung
Cyclopropylmethyl compounds are a class of organic compounds that contain a cyclopropyl group (a three-membered carbon ring) attached to a methyl group . They are used in various chemical reactions due to their unique reactivity endowed by ring strain .
Synthesis Analysis
The synthesis of cyclopropylmethyl compounds can be achieved through various methods. For instance, a general cobalt-catalyzed cross-coupling between alkyl iodides and cyclopropyl Grignard reagents can introduce strained rings . Another method involves the addition of a photocatalytically generated radical to a homoallylic tosylate, followed by a reduction of the intermediate radical adduct to an anion that undergoes an intramolecular substitution .Molecular Structure Analysis
The molecular structure of cyclopropylmethyl compounds can be determined using techniques such as IR, 1H-NMR, 13C-NMR, and Mass spectroscopy .Chemical Reactions Analysis
Cyclopropylmethyl compounds can participate in various chemical reactions. For example, they can undergo Pd-catalyzed cross-coupling with aryl bromides or triflates . They can also participate in ring-opening reactions, which are often used in the synthesis of biologically active compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of cyclopropylmethyl compounds can vary. For example, the density, boiling point, vapor pressure, and other properties can be determined experimentally .Wissenschaftliche Forschungsanwendungen
Environmental Chemistry
The compound’s potential degradation products and their environmental impact could be a subject of study. Understanding its breakdown could inform on its persistence in the environment and possible effects on ecosystems.
Each application leverages the unique chemical structure of “1-(cyclopropylmethyl)-3-phenyl-1H-pyrazole-4-carbaldehyde” to explore different fields of chemistry and related sciences. The cyclopropylmethyl group, in particular, is known for its exceptional stability, which can be attributed to the sigma electron cloud expanding outwardly due to angle strain . This stability is a key factor in many of the applications mentioned above.
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(cyclopropylmethyl)-3-phenylpyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O/c17-10-13-9-16(8-11-6-7-11)15-14(13)12-4-2-1-3-5-12/h1-5,9-11H,6-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUMBWUWEALFKLR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(C(=N2)C3=CC=CC=C3)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(cyclopropylmethyl)-3-phenyl-1H-pyrazole-4-carbaldehyde | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



